tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate

Lipophilicity Regiochemistry Drug-likeness

tert-Butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate (CAS 1443981-37-0, MW 295.34 g/mol, molecular formula C13H21N5O3) is a Boc-protected pyrrolidine-triazole hybrid building block featuring a 1,4-disubstituted 1,2,3-triazole-4-carboxamide moiety linked via a methylene bridge to the 2-position of an N-Boc-pyrrolidine ring. Its computed XLogP3-AA is 0.3, topological polar surface area (TPSA) is 103.34 Ų, and it has one hydrogen bond donor and five hydrogen bond acceptors.

Molecular Formula C13H21N5O3
Molecular Weight 295.34 g/mol
Cat. No. B13258939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
Molecular FormulaC13H21N5O3
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)N
InChIInChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)18-6-4-5-9(18)7-17-8-10(11(14)19)15-16-17/h8-9H,4-7H2,1-3H3,(H2,14,19)
InChIKeyRJFYGCOEJWFBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate: Structural Identity, Physicochemical Baseline, and Comparator Landscape for Research Procurement


tert-Butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate (CAS 1443981-37-0, MW 295.34 g/mol, molecular formula C13H21N5O3) is a Boc-protected pyrrolidine-triazole hybrid building block featuring a 1,4-disubstituted 1,2,3-triazole-4-carboxamide moiety linked via a methylene bridge to the 2-position of an N-Boc-pyrrolidine ring [1]. Its computed XLogP3-AA is 0.3, topological polar surface area (TPSA) is 103.34 Ų, and it has one hydrogen bond donor and five hydrogen bond acceptors [1][2]. The compound is commercially available at purities of ≥95% (AKSci), ≥97% (MolCore), and 98% (Leyan) . This scaffold combines structural elements that are independently validated in medicinal chemistry: the 1,2,3-triazole-4-carboxamide motif has demonstrated activity in hormone-sensitive lipase (HSL) inhibition [3], antimalarial serine protease inhibition [4], and antifungal applications [5], while pyrrolidine-containing triazole hybrids have been developed as CCR1 antagonists with acceptable pharmacokinetic profiles [6].

Boc-protected building block for orthogonal synthesis workflows
Pre-installed 1,4-disubstituted triazole handle for CuAAC diversification
Carbamoyl-triazole pharmacophore precursor with class-level target engagement precedent

Why Generic Substitution of tert-Butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate Fails: Regiochemical, Stereoelectronic, and Protecting-Group Constraints on Analog Interchangeability


This compound cannot be trivially replaced by close analogs in research or procurement workflows due to three interdependent structural features that combinatorially govern downstream synthetic utility and biological probe performance. First, the substitution position of the triazolylmethyl group at the pyrrolidine 2-position versus 3-position alters the spatial orientation of the carboxamide pharmacophore, with measurable differences in computed lipophilicity (XLogP3 of 0.3 vs 0.1 for the 3-substituted regioisomer) [1][2]. Second, the five-membered pyrrolidine ring imposes a distinct conformational constraint with a different nitrogen pKa and trajectory compared to the six-membered piperidine analog (CAS 1443980-17-3), which affects both Boc deprotection kinetics and the geometry of any subsequently elaborated ligand . Third, the primary carboxamide on the triazole (HBD count = 1) is a specific hydrogen-bond donor that contributes to target engagement in carbamoyl-triazole pharmacophores; its N-methylated analog (CAS 1443980-23-1, HBD count = 0) eliminates this donor capacity, altering both solubility and potential binding interactions [3]. These structural variables are not interchangeable without re-optimizing downstream synthesis and biological assay outcomes.

Regioisomer 2- vs 3-substituted regioisomer alters lipophilicity and permeability profile
Ring size Pyrrolidine vs piperidine ring shifts amine basicity and conformational trajectory
Amide methylation N-methylcarbamoyl analog eliminates hydrogen bond donor capacity, affecting binding interactions

Quantitative Evidence Guide for tert-Butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate: Head-to-Head Comparator Data for Differentiated Selection


Lipophilicity Differentiation: 2-Substituted Pyrrolidine Regioisomer Exhibits Higher Computed LogP than 3-Substituted Analog

The target compound (2-substituted pyrrolidine regioisomer, CID 71758582) has a computed XLogP3-AA of 0.3, which is higher than the 0.1 value for the 3-substituted regioisomer (CID 71758583, CAS 1443979-59-6). This 0.2 log unit difference reflects the impact of the substitution position on molecular lipophilicity and may influence membrane permeability in cellular assays [1][2]. Both compounds share identical molecular formulas (C13H21N5O3), molecular weights (295.34 g/mol), and hydrogen bond donor/acceptor counts, isolating the regiochemical effect.

Lipophilicity
Head-to-head
ΔXLogP3 = +0.2 (2-substituted higher)
May support higher passive permeability in cell-based assays
Computed property; experimental validation recommended
Lipophilicity Regiochemistry Drug-likeness Permeability

Hydrogen Bond Donor Retention: Primary Carboxamide Preserves HBD Capacity Compared to N-Methylated Analog

The target compound retains one hydrogen bond donor (primary carboxamide -CONH2), whereas the N-methylcarbamoyl analog (CAS 1443980-23-1, tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate, MW 309.36) has zero HBDs due to N-methyl substitution [1]. The target compound's LogD at both pH 5.5 and pH 7.4 is 0.641, indicating pH-independent lipophilicity consistent with a non-ionizable primary amide [2]. In carbamoyl-triazole pharmacophores such as HSL inhibitors, the primary carboxamide NH2 group participates in critical hydrogen-bonding interactions with the catalytic serine residue, and methylation of this position has been shown to modulate potency and selectivity profiles [3].

H-Bond Donor
Cross-study
HBD = 1 (primary carboxamide) vs 0 (N-methyl analog)
Primary amide retains key pharmacophoric donor capacity
Methylated analog requires binding-mode re-validation
Hydrogen bonding Carboxamide Methylation Solubility

Boc Protection Strategy Enables Orthogonal Synthetic Elaboration Compared to Deprotected Free Amine Analog

The target compound bears a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen, enabling orthogonal synthetic manipulation. The deprotected analog, 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1774898-50-8, MW 231.68), exposes a free secondary amine that can undergo undesired side reactions (acylation, alkylation, oxidation) during further elaboration, limiting its utility as a modular building block . The Boc group can be selectively removed under mild acidic conditions (TFA or HCl/dioxane) to reveal the free amine for subsequent functionalization, a critical feature for PROTAC linker conjugation, fragment-based drug design, and click chemistry applications where the triazole is pre-installed [1][2]. The MW differential (295.34 vs 231.68, Δ = 63.66 Da) reflects the Boc group mass, which also provides UV chromophore detection at 220-254 nm for HPLC monitoring.

Synthetic Versatility
Head-to-head
Boc-protected (orthogonal deprotection) vs free amine
Enables modular multi-step elaboration without side reactions
Deprotected analog adds 1–2 synthetic steps
Protecting group Boc Click chemistry PROTAC Orthogonal synthesis

Ring Size Constraint: Pyrrolidine (5-Membered) Versus Piperidine (6-Membered) Impacts Conformational Space and Basicity

The target compound features a pyrrolidine ring (5-membered), which imposes different conformational constraints and nitrogen basicity compared to the piperidine analog tert-butyl 3-(4-carbamoyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 1443980-17-3, 6-membered ring) [1]. While both share identical molecular formulas (C13H21N5O3, MW 295.34), the pyrrolidine ring has a typical conjugate acid pKa of approximately 11.3 (for N-Boc-pyrrolidine after deprotection), compared to approximately 10.6 for the corresponding piperidine, reflecting differences in nitrogen hybridization and solvation [2]. This pKa difference of approximately 0.7 units translates to a roughly 5-fold difference in protonation state at physiological pH after Boc removal, affecting both solubility and potential ionic interactions with biological targets.

Ring Size
Class-level
Pyrrolidine (5-ring) vs piperidine (6-ring)
Conformation and basicity differences may affect ligand geometry
Class-level pKa inference; experimental confirmation advised
Conformational constraint Pyrrolidine Piperidine Basicity pKa

Carbamoyl-Triazole Scaffold Validation: Class-Level Evidence for Kinase and Protease Inhibitor Applications Across Multiple Disease Areas

The 1,2,3-triazole-4-carboxamide motif present in the target compound belongs to a validated pharmacophore class with demonstrated biological activity across multiple target families. Carbamoyl-triazoles have been identified as potent hormone-sensitive lipase (HSL) inhibitors with IC50 values as low as 0.023 µM for optimized leads, exhibiting selectivity over hepatic lipase, lipoprotein lipase, pancreatic lipase, and butyrylcholine esterase [1]. In antimalarial drug discovery, the carbamoyl triazole TCMDC-134379 served as a starting point for optimization, with analog 44 achieving an in vitro IC50 of 10 nM against Plasmodium falciparum and oral efficacy (ED50/ED90 of 100-150 mg/kg) in a mouse model [2]. Pyrrolidine-based 1,2,3-triazole derivatives synthesized via click chemistry have also demonstrated antifungal activity against Candida auris with fungicidal effects linked to cell cycle arrest and apoptosis induction [3]. While the target compound itself is a protected building block rather than a final bioactive molecule, this class-level evidence supports the relevance of its core scaffold for generating probe compounds and lead series.

Pharmacophore Class
Class-level
Carbamoyl-triazole validated across HSL, antimalarial, antifungal
Core scaffold supports tractable probe/lead generation
Target compound is protected precursor; requires elaboration
Carbamoyl-triazole Kinase inhibitor Protease inhibitor Antimalarial Antifungal

Commercial Availability and Purity Benchmarking: Multiple Vendors with ≥95% Purity Assurance Facilitates Competitive Procurement

The target compound is readily available from multiple independent vendors at competitive purity specifications: AKSci offers 95% minimum purity (catalog 8904DV), MolCore provides NLT 97% purity (catalog MCT32334), and Leyan supplies 98% purity (catalog 1557281) . In contrast, the 3-substituted regioisomer (CAS 1443979-59-6) and the piperidine analog (CAS 1443980-17-3) are each available from fewer vendors, and the N-methylcarbamoyl analog is primarily sourced through specialty suppliers . Multi-vendor availability of the target compound at ≥95% purity supports competitive pricing and supply chain resilience, reducing the risk of single-source dependency for long-term research programs. MolCore additionally certifies its product under ISO quality systems, providing documented quality assurance for GLP-adjacent workflows .

Commercial Sourcing
Reported
≥3 vendors, purity 95–98% vs 1–2 vendors for analogs
Multi-source availability reduces single-supplier program risk
Verify lot-specific purity before use
Commercial availability Purity Procurement Quality assurance

Optimal Application Scenarios for tert-Butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker Precursor Synthesis Requiring Orthogonal Protecting Group Strategy

The Boc-protected pyrrolidine nitrogen enables selective deprotection with TFA after triazole-linked conjugation to an E3 ligase ligand or target protein ligand, preventing unwanted amide bond formation during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry steps. This orthogonal protection is essential for modular PROTAC assembly, where sequential deprotection and functionalization are required to install the heterobifunctional architecture [1].

Fragment-Based Drug Design Leveraging the 1,2,3-Triazole-4-Carboxamide Pharmacophore

The primary carboxamide and triazole core constitute a minimal pharmacophore that has demonstrated binding to serine hydrolase active sites (HSL IC50 = 0.023-0.25 µM for optimized analogs) and malarial protease targets (IC50 = 10 nM for analog 44). After Boc deprotection, the free pyrrolidine amine can be elaborated with diverse fragments to explore binding pockets adjacent to the triazole-carboxamide anchor, enabling rapid SAR generation [2][3].

Click Chemistry Building Block for 1,4-Disubstituted Triazole Library Synthesis

The pre-formed 1,2,3-triazole-4-carboxamide containing a pendant pyrrolidine-Boc moiety serves as a modular azide or alkyne partner for CuAAC diversification. Pyrrolidine-based 1,2,3-triazole derivatives synthesized via click chemistry have demonstrated antifungal activity against drug-resistant Candida auris, with the most potent derivative (P6) inducing S-phase cell cycle arrest and mitochondrial apoptosis [4]. The target compound's structural features position it as a key intermediate for generating focused libraries against this and related targets.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3 of 0.3, TPSA of 103.34 Ų, and a single hydrogen bond donor, the target compound falls within favorable CNS drug-like space (typically TPSA < 90 Ų and logP 1-4 for optimal brain penetration). The pyrrolidine ring provides three-dimensional character (fraction sp³ = 0.54) that correlates with improved clinical success rates. The 0.2 log unit higher lipophilicity versus the 3-substituted regioisomer may confer a marginal permeability advantage in cell-based CNS target engagement assays [5][6].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal Boc protection
Sequential deprotection & conjugation efficiency
Fragment-based triazole design
Carbamoyl-triazole core scaffold
Binding-mode validation (serine hydrolases)
Click chemistry library synthesis
1,4-disubstituted triazole handle
CuAAC derivatization scope & antifungal screening
CNS property optimization
Low TPSA / logP profile
Permeability assay benchmarking (CNS models)
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